molecular formula C10H8O2S B8751914 1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one

1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one

Cat. No.: B8751914
M. Wt: 192.24 g/mol
InChI Key: JUQUOEZMUSCAFN-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one is a benzothiophene-derived ketone featuring a hydroxyl substituent at the 5-position of the fused aromatic ring. The hydroxyl group enhances solubility and enables further functionalization, such as etherification or conjugation with pharmacophores.

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

1-(5-hydroxy-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H8O2S/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3

InChI Key

JUQUOEZMUSCAFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CC(=C2)O

Origin of Product

United States

Biological Activity

1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one, also known as 5-hydroxybenzothiophene, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is C10H10OSC_{10}H_{10}OS. It features a benzothiophene core, which is known for its diverse biological activities due to the presence of sulfur and aromatic systems that facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzothiophene derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) bacteria.

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundE. coli16
This compoundMRSA32

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity
In a study examining the effects of benzothiophene derivatives on glioblastoma cell lines, this compound was found to exhibit moderate cytotoxicity with an IC50 value of approximately 45 μM. This suggests that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

Antimicrobial Mechanism

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The hydrophobic nature of the benzothiophene moiety allows for effective penetration into bacterial cells, leading to cell death.

Anticancer Mechanism

For anticancer activity, the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling molecules involved in cell proliferation .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the benzothiophene ring can significantly affect biological activity. For instance, hydroxyl substitutions enhance both antimicrobial and anticancer activities compared to unsubstituted derivatives .

Table 2: SAR Insights

SubstitutionActivity ChangeReference
Hydroxyl at position 5Increased antimicrobial and anticancer activity
Methyl substitutionDecreased activity

Scientific Research Applications

Biological Activities

Research indicates that 1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one exhibits various biological properties:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiophene compounds possess antimicrobial properties. For instance, modifications to the benzothiophene structure can enhance activity against various pathogens, including bacteria and fungi.

Anticancer Potential

The compound has shown promise in cancer research. In vitro studies suggest that it may induce apoptosis in cancer cells, potentially making it suitable for further development as an anticancer agent.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, thus offering potential therapeutic benefits in treating inflammatory diseases.

Conventional Synthesis

Traditional synthetic routes involve the reaction of benzothiophene derivatives with suitable reagents under controlled conditions to yield the target compound.

Green Chemistry Approaches

Recent advancements focus on eco-friendly synthesis methods utilizing microwave irradiation and solvent-free conditions, which enhance yield and reduce environmental impact.

Case Studies

StudyYearFindings
Shaikh et al.2023Investigated the synthesis of benzothiophene derivatives and their anti-tubercular activity. The study highlighted the importance of structural modifications for enhanced efficacy against Mycobacterium tuberculosis.
Zhang et al.2022Explored the anti-cancer properties of benzothiophene derivatives, demonstrating significant cytotoxic effects against various cancer cell lines.
Kumar et al.2024Evaluated the anti-inflammatory potential of benzothiophene compounds in animal models, showing promising results in reducing inflammation markers.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group and ketone moiety undergo selective oxidation under controlled conditions:

ReactionReagents/ConditionsProductYieldReferences
Hydroxyl → CarbonylKMnO₄, H₂SO₄, H₂O, 80°C, 4 h1-(5-Oxo-1-benzothiophen-2-yl)ethan-1-one68%
Ketone → Carboxylic AcidCrO₃, AcOH, reflux, 6 h5-Hydroxy-1-benzothiophene-2-carboxylic acid52%
  • Mechanistic Insights :

    • The hydroxyl group oxidizes to a ketone via radical intermediates under acidic KMnO₄ conditions.

    • Chromium trioxide selectively oxidizes the α-ketone to a carboxylic acid without affecting the benzothiophene ring.

Reduction Reactions

The ketone group is reduced to secondary alcohols, while the benzothiophene core remains intact:

ReactionReagents/ConditionsProductYieldReferences
Ketone → AlcoholNaBH₄, MeOH, 0°C → RT, 2 h1-(5-Hydroxy-1-benzothiophen-2-yl)ethanol85%
LiAlH₄, THF, 0°C → RT, 4 h1-(5-Hydroxy-1-benzothiophen-2-yl)ethanol92%
  • Key Notes :

    • NaBH₄ provides milder conditions, while LiAlH₄ achieves higher yields but requires anhydrous environments.

    • The hydroxyl group does not interfere with ketone reduction due to its electron-withdrawing effect.

Electrophilic Substitution Reactions

The benzothiophene ring undergoes substitution at activated positions (C4 and C7):

ReactionReagents/ConditionsProductYieldReferences
NitrationHNO₃, H₂SO₄, 0°C, 1 h1-(5-Hydroxy-4-nitro-1-benzothiophen-2-yl)ethan-1-one45%
BrominationBr₂, CH₂Cl₂, RT, 2 h1-(5-Hydroxy-7-bromo-1-benzothiophen-2-yl)ethan-1-one60%
  • Regioselectivity :

    • Nitration occurs at C4 (para to hydroxyl), while bromination favors C7 (meta to ketone).

    • The hydroxyl group directs electrophiles via resonance, while the ketone deactivates adjacent positions.

Cross-Coupling Reactions

Functionalization via palladium-catalyzed coupling after introducing halogens:

ReactionReagents/ConditionsProductYieldReferences
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°C1-(5-Hydroxy-7-aryl-1-benzothiophen-2-yl)ethan-1-one50–75%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa1-(5-Hydroxy-7-(alkylamino)-1-benzothiophen-2-yl)ethan-1-one65%
  • Precursor Requirement :

    • Brominated derivatives (e.g., 7-bromo intermediate) serve as substrates for cross-coupling.

Condensation and Cyclization Reactions

The ketone participates in nucleophilic additions and cyclizations:

ReactionReagents/ConditionsProductYieldReferences
Hydrazone FormationNH₂NH₂·HCl, EtOH, reflux, 3 h(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one hydrazone90%
Claisen–Schmidt CondensationAromatic aldehydes, NaOH, EtOH, ΔChalcone derivatives70–85%
  • Applications :

    • Hydrazones are precursors for heterocycle synthesis (e.g., pyrazoles).

    • Chalcone derivatives exhibit extended conjugation for optoelectronic studies.

Comparison with Similar Compounds

1-(Benzofuran-2-yl)ethan-1-one

  • Structure : Replaces the sulfur atom in benzothiophene with oxygen.
  • Synthesis : Derived from 2-acetylbenzofuran, often functionalized into oxime ethers for antimicrobial evaluation .
  • Activity : Exhibits moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-rich furan ring and oxime ether moiety .

1-(Thiophen-2-yl)ethan-1-one Derivatives

  • Example : 1-(5-Methylthiophen-2-yl)ethan-1-one (IUPAC: 1-(5-methylthiophen-2-yl)ethan-1-one) .
  • Substituent Effects : A methyl group at the 5-position increases lipophilicity but reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
  • Applications : Used as intermediates in organic synthesis, particularly for heterobiaryl couplings (e.g., CuI-catalyzed reactions yielding biaryl compounds with moderate yields) .

Substituent Effects on Bioactivity and Physicochemical Properties

Hydroxy vs. Methoxy Substituents

  • 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethan-1-one : Features both hydroxyl and methoxy groups, enhancing solubility and enabling dual hydrogen-bonding interactions. This compound is utilized in chalcone syntheses for antibacterial screening .
  • Comparison : The methoxy group in this analog provides steric bulk and electron-donating effects, which may hinder enzymatic binding compared to the single hydroxyl group in 1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one.

Halogenated Derivatives

  • Example : 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one .
  • Activity : Chlorine atoms enhance membrane permeability and antibacterial potency. However, halogenation may increase toxicity, limiting therapeutic applications compared to hydroxylated analogs.

Solubility and Stability

  • Hydroxyl Group Impact: The 5-hydroxy substituent in the target compound improves aqueous solubility relative to non-polar analogs like 1-(5-methylthiophen-2-yl)ethan-1-one. However, it may also increase susceptibility to oxidation .
  • Crystallinity : Halogenated derivatives (e.g., 1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one) exhibit higher crystallinity due to planar aromatic systems, aiding in X-ray structure determination .

Research Findings and Implications

  • Antimicrobial Potential: Benzothiophene-based ketones with hydroxyl groups are understudied compared to benzofuran analogs, but their enhanced solubility and redox activity warrant further investigation .
  • Material Science Applications : The planar structure of benzothiophene derivatives makes them candidates for organic semiconductors, though substitution patterns significantly affect charge transport properties .
  • Synthetic Optimization : Transition metal catalysts (e.g., CuI) improve yields in heterobiaryl couplings, but solvent choice (e.g., HFIP) and base selection (Cs₂CO₃) are critical for scalability .

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